

Structure and molecular weight of Gly-Gly-PEG3-TCO.

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Compound of Interest

Compound Name: Gly-Gly-PEG3-TCO

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In-Depth Technical Guide: Gly-Gly-Gly-PEG3-TCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and applications of **Gly-Gly-PEG3-TCO**, a heterobifunctional linker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Molecular Structure and Properties

Gly-Gly-PEG3-TCO is a sophisticated linker molecule designed for advanced bioconjugation applications. Its structure is comprised of three key components: a triglycine (Gly-Gly-Gly) peptide sequence, a polyethylene glycol (PEG) spacer of three units, and a transcyclooctene (TCO) moiety.

The triglycine portion serves as a cleavable linker, susceptible to enzymatic cleavage by proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[1] This enzymatic susceptibility allows for the controlled release of a conjugated payload at the target site. The hydrophilic PEG3 spacer enhances the solubility of the molecule, reduces steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugate.[1] The TCO group is a key component for bioorthogonal "click chemistry," specifically the inverse-electron-



demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule.[1][2] This reaction is known for its rapid kinetics and high specificity in aqueous environments.[3]

Quantitative Data Summary

Property	Value	Refe
Chemical Formula	C23H41N5O8	
Molecular Weight	515.6 g/mol	
CAS Number	2353409-81-9	
Purity	Typically >95%	
Solubility	Soluble in DMSO, DMF, DCM	
Storage	-20°C, protect from light	-

Mechanism of Action in Bioconjugation

The primary application of **Gly-Gly-PEG3-TCO** is in the site-specific conjugation of biomolecules, most notably in the synthesis of ADCs. The workflow involves the highly efficient and selective reaction between the TCO group of the linker and a tetrazine-modified antibody.

The TCO-tetrazine ligation is a cornerstone of bioorthogonal chemistry, allowing for the formation of a stable covalent bond under mild, physiological conditions without the need for a catalyst. This reaction's high speed and selectivity enable the precise attachment of the linker-payload construct to a specific site on the antibody, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).

Below is a diagram illustrating the general mechanism of an Antibody-Drug Conjugate utilizing a cleavable linker.





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ADC Mechanism of Action

Experimental Protocols

While a specific peer-reviewed publication detailing an experiment with **Gly-Gly-PEG3-TCO** was not identified during the search, a representative protocol for the synthesis of an ADC using a similar TCO-containing cleavable linker is provided below. This protocol is based on established methodologies for site-specific antibody conjugation via TCO-tetrazine ligation.

Representative Protocol: Site-Specific Antibody-Drug Conjugate Synthesis

Objective: To synthesize a site-specific antibody-drug conjugate by reacting a tetrazine-modified antibody with a **Gly-Gly-PEG3-TCO**-payload conjugate.

Materials:

- Tetrazine-modified monoclonal antibody (mAb-Tz)
- Gly-Gly-PEG3-TCO
- Cytotoxic payload with a reactive handle (e.g., amine- or hydroxyl-functionalized)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Size-Exclusion Chromatography (SEC) system



LC-MS system for characterization

Methodology:

Step 1: Preparation of the TCO-Linker-Payload Conjugate

- Dissolve the cytotoxic payload and a molar excess of Gly-Gly-Gly-PEG3-TCO in anhydrous DMSO.
- Add a suitable coupling agent (e.g., DCC/NHS for a carboxylated payload, or activate the payload as an NHS ester to react with the N-terminus of the GGG-linker).
- Allow the reaction to proceed at room temperature for 2-4 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the TCO-linker-payload conjugate using reverse-phase HPLC.
- Confirm the identity and purity of the product by LC-MS and NMR spectroscopy. Lyophilize the pure product and store at -20°C.

Step 2: Conjugation of TCO-Linker-Payload to Tetrazine-Modified Antibody

- Prepare a stock solution of the purified TCO-linker-payload in DMSO.
- In a reaction tube, add the tetrazine-modified antibody (mAb-Tz) in PBS, pH 7.4.
- Add a 1.5 to 3-fold molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
- Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.
- Purify the resulting ADC from the unreacted linker-payload and residual solvent using a preequilibrated SEC column with PBS as the mobile phase.

Step 3: Characterization of the Antibody-Drug Conjugate

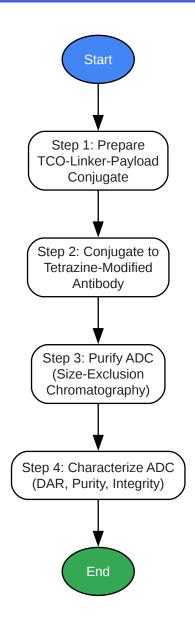


- Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.
- Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy by measuring the
 absorbance at 280 nm (for the antibody) and the specific wavelength for the payload.
 Alternatively, hydrophobic interaction chromatography (HIC) or LC-MS can be used for more
 precise DAR determination.
- Assess the purity and aggregation of the final ADC product by SEC.
- Confirm the integrity of the conjugated antibody by SDS-PAGE analysis under reducing and non-reducing conditions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of a site-specific ADC using the described protocol.





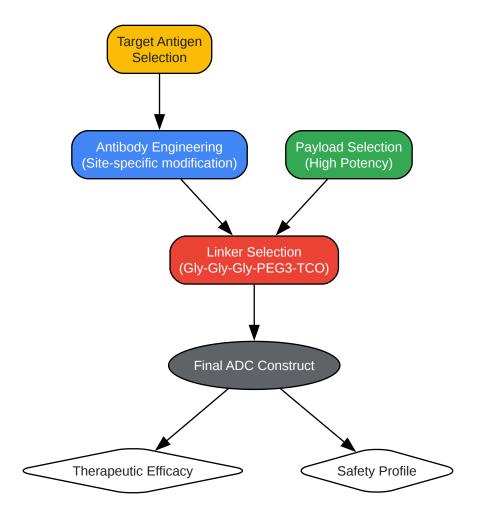
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ADC Synthesis and Purification Workflow

Logical Relationships in ADC Design

The successful design of an ADC using **Gly-Gly-PEG3-TCO** depends on the interplay of several factors. The following diagram outlines the logical relationships and considerations in the development of a potent and safe ADC.





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Key Considerations in ADC Design

This diagram highlights that the selection of the target antigen, the engineering of the antibody for site-specific conjugation, the choice of a potent payload, and the properties of the linker are all interconnected and contribute to the final efficacy and safety of the Antibody-Drug Conjugate. The **Gly-Gly-PEG3-TCO** linker plays a critical role in this paradigm by providing a stable, cleavable, and bioorthogonal connection between the antibody and the payload.

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References

- 1. Gly-Gly-PEG3-TCO, CAS 2353409-81-9 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
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